molecular formula C15H13BF3K B1404569 Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate CAS No. 2246944-47-6

Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate

Cat. No. B1404569
M. Wt: 300.17 g/mol
InChI Key: PJYHVOQTJBSPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate is a chemical compound with the molecular formula C15H13BF3·K . It is manufactured by FUJIFILM Wako Pure Chemical Corporation . The compound is used for research purposes .


Molecular Structure Analysis

The molecular weight of Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate is 300.17 . The structure of the related compound, 9,9-Dimethylfluorene, is available in the NIST Chemistry WebBook .

Scientific Research Applications

Michael Reactions and Synthesis

  • The Michael-addition reaction involving 2-iodofluorene and 9,9′-bifluorenylidene, which includes the use of fluorene derivatives, is significant for creating various iodo-substituted fluorenes and related compounds (Minabe & Suzuki, 1972).

Polymer Synthesis and Fluorescence Sensing

  • Novel polymers synthesized from isatins and aromatic hydrocarbons, including 9,9-dimethyl-9H-fluorene, exhibit soluble characteristics in common organic solvents, and are used in fluorescence sensing for various cations and anions (Hernandez et al., 2010).

Structural Studies of Potassium Fluorenide

  • The crystallization and structural analysis of potassium fluorenide derivatives, such as 9-tert-butylfluorenide, offer insights into the solid-state interactions and steric effects of these compounds (Janiak, 1993).

OLED Material Synthesis

  • 9,9-dimethyl-9H-fluoren-2-ylboronic acid, an intermediate in OLED material synthesis, has been synthesized from fluorene, highlighting the role of fluorene derivatives in advanced material applications (Xue-feng, 2013).

Luminescent Properties and Sensing Applications

  • Lanthanide-organic frameworks based on derivatives of 9,9-dimethyl-9H-fluorene exhibit heat-resisting abilities and fluorescent sensing capabilities for a variety of cations and anions (Li et al., 2020).

Electroluminescence in Devices

  • Polyfluorenes, synthesized without monoalkylfluorene defects, such as 9,9-dioctyl-9H-fluorene, when used in light-emitting devices, show minimal green emission, highlighting their potential in device fabrication (Cho et al., 2007).

Synthesis in Cation-Solvating Solvents

  • The synthesis of 9,9-dimethylfluorene in cation-solvating solvents, such as methylphosphonic acid tetramethyldiamide, demonstrates its high yield and the importance of solvent choice in synthesis processes (Ranneva et al., 1969).

Reactions with Benzoyl Chloride and Ethyl Benzoate

  • The reactions of potassium salt of fluorene with benzoyl chloride and ethyl benzoate, resulting in various benzoylfluorene derivatives, indicate the reactivity of fluorene compounds in organic synthesis (Scherf & Brown, 1961).

Comparative Reactivity Studies

  • Studies on the reactivities of lithium, sodium, and potassium with fluorene in different solvents provide insights into the formation of 9-fluorenyl metal derivatives and their solubilities (Scherf & Brown, 1960).

Safety And Hazards

Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate is classified as having acute toxicity when ingested, and it can cause skin and eye irritation . Safety measures include washing thoroughly after handling, not eating or drinking while using this product, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

potassium;(9,9-dimethylfluoren-2-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BF3.K/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(9-14(12)15)16(17,18)19;/h3-9H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYHVOQTJBSPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate
Reactant of Route 2
Reactant of Route 2
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate
Reactant of Route 3
Reactant of Route 3
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate
Reactant of Route 4
Reactant of Route 4
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate
Reactant of Route 5
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate
Reactant of Route 6
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.